molecular formula C14H18O3 B6593654 Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate CAS No. 692778-41-9

Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate

Cat. No.: B6593654
CAS No.: 692778-41-9
M. Wt: 234.29 g/mol
InChI Key: WPTIXUDEALSQOF-OLZOCXBDSA-N
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Description

Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by a cyclopropane ring substituted with an ethyl ester group and a benzyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Benzyloxy Methyl Group: This step involves the protection of a hydroxyl group as a benzyloxy methyl ether, which can be achieved using benzyl bromide and a base such as sodium hydride.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy methyl group, where nucleophiles like hydroxide or amines replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxyl derivatives, amine derivatives.

Scientific Research Applications

Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its role as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy methyl group can act as a ligand, binding to active sites and modulating the activity of the target. The cyclopropane ring provides structural rigidity, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2R)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate: A stereoisomer with similar chemical properties but different biological activity.

    Methyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate: A methyl ester analog with slightly different reactivity and applications.

    Ethyl (1S,2S)-2-((methoxy)methyl)cyclopropane-1-carboxylate: A compound with a methoxy group instead of a benzyloxy group, affecting its chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a benzyloxy methyl group and an ethyl ester group

Properties

IUPAC Name

ethyl (1S,2S)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-17-14(15)13-8-12(13)10-16-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTIXUDEALSQOF-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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